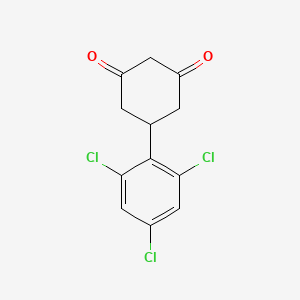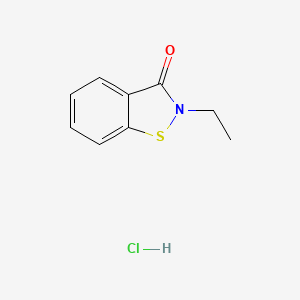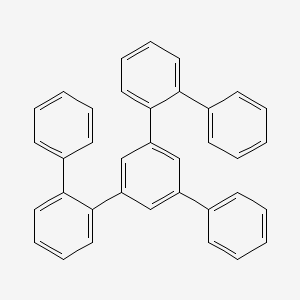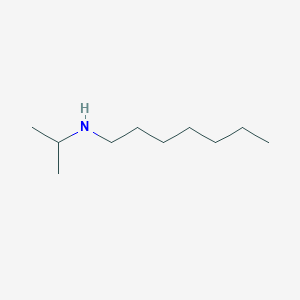
N-(Propan-2-yl)heptan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Propan-2-yl)heptan-1-amine is an organic compound belonging to the class of amines It is characterized by the presence of an amine group attached to a heptane chain with an isopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(Propan-2-yl)heptan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of heptan-1-amine with isopropyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Heptan-1-amine and isopropyl halide (e.g., isopropyl bromide).
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Procedure: The heptan-1-amine is mixed with the isopropyl halide and the base, and the mixture is heated to promote the alkylation reaction. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(Propan-2-yl)heptan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines or amides.
Scientific Research Applications
N-(Propan-2-yl)heptan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: The compound can be used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Propan-2-yl)heptan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the compound can act as a ligand for certain receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Heptan-1-amine: A primary amine with a similar structure but without the isopropyl substituent.
Isopropylamine: A primary amine with an isopropyl group but a shorter carbon chain.
N,N-Dimethylheptan-1-amine: A tertiary amine with two methyl groups attached to the nitrogen.
Uniqueness
N-(Propan-2-yl)heptan-1-amine is unique due to its specific combination of a heptane chain and an isopropyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other amines may not be suitable.
Properties
CAS No. |
90105-56-9 |
|---|---|
Molecular Formula |
C10H23N |
Molecular Weight |
157.30 g/mol |
IUPAC Name |
N-propan-2-ylheptan-1-amine |
InChI |
InChI=1S/C10H23N/c1-4-5-6-7-8-9-11-10(2)3/h10-11H,4-9H2,1-3H3 |
InChI Key |
ZTHAILDTJQRPPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


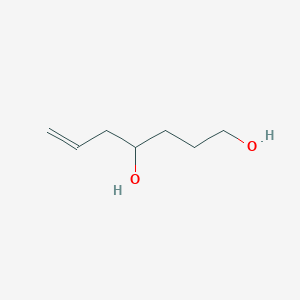
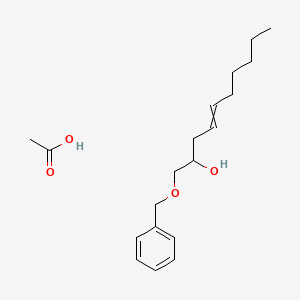
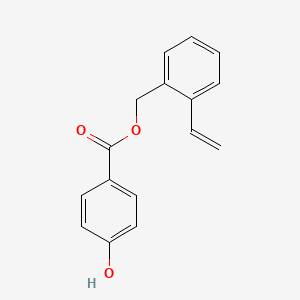



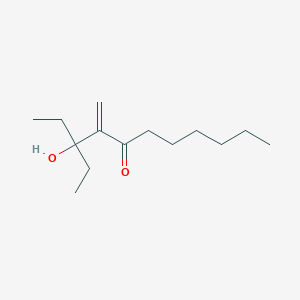
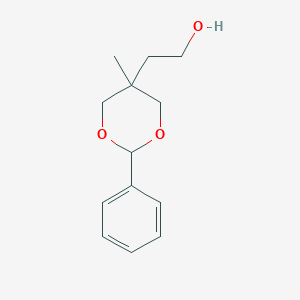
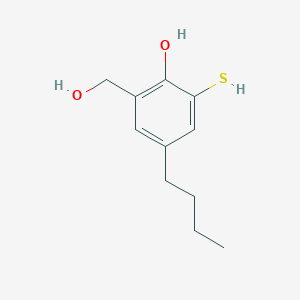
![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.5]decane](/img/structure/B14388065.png)

